molecular formula C31H43ClIrN2-4 B6303580 COD-Ir-Cl(imes) CAS No. 509107-34-0

COD-Ir-Cl(imes)

Cat. No. B6303580
CAS RN: 509107-34-0
M. Wt: 671.4 g/mol
InChI Key: MNQVIYGJCPMULZ-NSNKXZTFSA-M
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Description

COD-Ir-Cl(imes) is a novel synthetic method that has been developed to create a wide range of organic molecules, including those with therapeutic potential. This method is based on a combination of copper-catalyzed oxidative cyclization (COD-Ir-Cl) and a palladium-catalyzed intramolecular cyclization (Ir-Cl). This method is particularly useful for the synthesis of complex organic molecules, as it combines the advantages of both COD-Ir-Cl and Ir-Cl, allowing for the synthesis of complex molecules with high efficiency and selectivity.

Scientific Research Applications

COD-Ir-Cl(imes) has been used in a variety of scientific research applications, including the synthesis of complex organic molecules, such as peptides and nucleic acids. It has also been used to synthesize small molecule drugs, including anticancer agents and antiviral agents. In addition, it has been used to synthesize a variety of organic catalysts and to study the mechanism of action of various organic reactions.

Mechanism of Action

The mechanism of action of the COD-Ir-Cl(imes) reaction is based on the formation of a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.
Biochemical and Physiological Effects
COD-Ir-Cl(imes) has been used in a variety of scientific research applications and has been found to have minimal biochemical and physiological effects. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%.

Advantages and Limitations for Lab Experiments

The main advantage of the COD-Ir-Cl(imes) method is its high efficiency and selectivity. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%. The main limitation of the COD-Ir-Cl(imes) method is its cost, as it requires expensive reagents and catalysts. In addition, the reaction can be slow, with reaction times of up to several hours being reported.

Future Directions

There are several potential future directions for the COD-Ir-Cl(imes) method. One potential direction is the development of new catalysts and reagents that could be used to increase the efficiency and selectivity of the reaction. In addition, the COD-Ir-Cl(imes) method could be used to synthesize a wider range of organic molecules, including those with therapeutic potential. Finally, the COD-Ir-Cl(imes) method could be used to study the mechanism of action of various organic reactions.

Synthesis Methods

The COD-Ir-Cl(imes) method involves the use of an aryl bromide and an aryl iodide to form a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.

properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVIYGJCPMULZ-NSNKXZTFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClIrN2-4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

COD-Ir-Cl(imes)

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